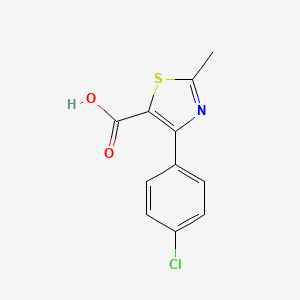
2-Bromo-4-fluorobencilftalimida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-fluorobenzylphthalimide is a chemical compound characterized by the presence of bromine and fluorine atoms on a benzylphthalimide structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2-Bromo-4-fluorobenzylphthalimide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluorobenzylphthalimide typically involves the bromination and fluorination of benzylphthalimide. The reaction conditions include the use of brominating agents such as bromine (Br2) and fluorinating agents like Selectfluor. The process requires careful control of temperature and reaction time to ensure the selective introduction of bromine and fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-4-fluorobenzylphthalimide may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and safety considerations.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-fluorobenzylphthalimide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzylphthalimides.
Mecanismo De Acción
2-Bromo-4-fluorobenzylphthalimide is compared with other similar compounds such as 2-Chloro-4-fluorobenzylphthalimide and 2-Bromo-4-methylbenzylphthalimide. The presence of different substituents on the benzylphthalimide structure results in variations in reactivity and biological activity, highlighting the uniqueness of 2-Bromo-4-fluorobenzylphthalimide.
Comparación Con Compuestos Similares
2-Chloro-4-fluorobenzylphthalimide
2-Bromo-4-methylbenzylphthalimide
2-Iodo-4-fluorobenzylphthalimide
This comprehensive overview provides a detailed understanding of 2-Bromo-4-fluorobenzylphthalimide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
530141-41-4 |
|---|---|
Fórmula molecular |
C15H9BrFNO2 |
Peso molecular |
334.14 g/mol |
Nombre IUPAC |
2-[(2-bromo-4-fluorophenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H9BrFNO2/c16-13-7-10(17)6-5-9(13)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 |
Clave InChI |
ROFPXFUAWBMCST-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)C(=O)NC2=O)CC3=C(C=C(C=C3)F)Br |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)F)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(2-Bromophenoxy)ethyl]-4-methylpiperazine](/img/structure/B1505305.png)


![Thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B1505310.png)





![1-[4-Acetyl-3-fluoro-4-hydroxy-5-(1-hydroxy-2-oxopropyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

